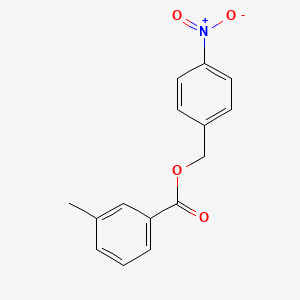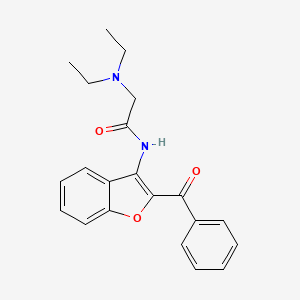![molecular formula C21H17Br2N3O4 B11552677 2,4-Dibromo-6-[(E)-({2-[(4-methylphenyl)amino]acetamido}imino)methyl]phenyl furan-2-carboxylate](/img/structure/B11552677.png)
2,4-Dibromo-6-[(E)-({2-[(4-methylphenyl)amino]acetamido}imino)methyl]phenyl furan-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Dibromo-6-[(E)-({2-[(4-methylphenyl)amino]acetamido}imino)methyl]phenyl furan-2-carboxylate is a complex organic compound with a unique structure that includes bromine atoms, a furan ring, and various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dibromo-6-[(E)-({2-[(4-methylphenyl)amino]acetamido}imino)methyl]phenyl furan-2-carboxylate typically involves multiple steps, including the introduction of bromine atoms, the formation of the furan ring, and the attachment of the acetamido and imino groups. Common reagents used in these reactions include bromine, furan derivatives, and various amines. The reaction conditions often require controlled temperatures and the use of catalysts to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, industrial methods may incorporate purification steps such as crystallization and chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
2,4-Dibromo-6-[(E)-({2-[(4-methylphenyl)amino]acetamido}imino)methyl]phenyl furan-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups, leading to the formation of new derivatives.
Substitution: The bromine atoms can be substituted with other groups, such as alkyl or aryl groups, through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like alkyl halides. The reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a wide range of substituted derivatives .
Scientific Research Applications
2,4-Dibromo-6-[(E)-({2-[(4-methylphenyl)amino]acetamido}imino)methyl]phenyl furan-2-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying biochemical pathways and mechanisms.
Industry: Used in the development of new materials and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism by which 2,4-Dibromo-6-[(E)-({2-[(4-methylphenyl)amino]acetamido}imino)methyl]phenyl furan-2-carboxylate exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism can vary depending on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
- 2,6-Dibromo-4-methylphenol
- 2,6-Dibromo-4-methylaniline
- 2,5-Dibromo-6-isopropyl-3-methyl-1,4-benzoquinone
Uniqueness
2,4-Dibromo-6-[(E)-({2-[(4-methylphenyl)amino]acetamido}imino)methyl]phenyl furan-2-carboxylate is unique due to its combination of bromine atoms, a furan ring, and various functional groups. This unique structure allows it to participate in a wide range of chemical reactions and interact with specific molecular targets, making it valuable in various scientific and industrial applications .
Properties
Molecular Formula |
C21H17Br2N3O4 |
|---|---|
Molecular Weight |
535.2 g/mol |
IUPAC Name |
[2,4-dibromo-6-[(E)-[[2-(4-methylanilino)acetyl]hydrazinylidene]methyl]phenyl] furan-2-carboxylate |
InChI |
InChI=1S/C21H17Br2N3O4/c1-13-4-6-16(7-5-13)24-12-19(27)26-25-11-14-9-15(22)10-17(23)20(14)30-21(28)18-3-2-8-29-18/h2-11,24H,12H2,1H3,(H,26,27)/b25-11+ |
InChI Key |
VCXJGFXWWQLEST-OPEKNORGSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)NCC(=O)N/N=C/C2=C(C(=CC(=C2)Br)Br)OC(=O)C3=CC=CO3 |
Canonical SMILES |
CC1=CC=C(C=C1)NCC(=O)NN=CC2=C(C(=CC(=C2)Br)Br)OC(=O)C3=CC=CO3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[(E)-(4-methoxy-3-nitrophenyl)methylidene]amino}-4,5-diphenylfuran-3-carbonitrile](/img/structure/B11552598.png)
![N'-[(E)-(5-ethoxy-2-hydroxyphenyl)methylidene]-2-[4-(2,4,4-trimethylpentan-2-yl)phenoxy]acetohydrazide](/img/structure/B11552607.png)
![2-[(3,5-Dibromo-4-methylphenyl)amino]-N'-[(E)-phenylmethylidene]acetohydrazide](/img/structure/B11552618.png)
![2'-Ethyl-3-[(phenyloxamoyl)hydrazono]butyranilide](/img/structure/B11552623.png)
![N-[(1Z)-1-{N'-[(1E)-1-(4-Nitrophenyl)ethylidene]hydrazinecarbonyl}-2-(4-propoxyphenyl)eth-1-EN-1-YL]benzamide](/img/structure/B11552626.png)
![O-{4-[(2,3-dimethylphenyl)carbamoyl]phenyl} bis(2-methylpropyl)carbamothioate](/img/structure/B11552631.png)

![N'-[(E)-{3-methoxy-2-[(3-methylbenzyl)oxy]phenyl}methylidene]-3,5-dinitrobenzohydrazide](/img/structure/B11552644.png)
![N-(3-chlorophenyl)-4-[(2E)-2-(2,5-dimethoxybenzylidene)hydrazinyl]-4-oxobutanamide](/img/structure/B11552658.png)
![N-({N'-[(Z)-[4-(Benzyloxy)phenyl]methylidene]hydrazinecarbonyl}methyl)-2,2-diphenylacetamide](/img/structure/B11552666.png)

![N'-[(E)-(4-cyanophenyl)methylidene]-4-(decyloxy)benzohydrazide](/img/structure/B11552681.png)
![3-(4-Bromophenyl)-3-[(4-butylphenyl)amino]-1-(4-methoxyphenyl)propan-1-one](/img/structure/B11552684.png)
![4-[(E)-(3,5-dioxo-1-phenylpyrazolidin-4-ylidene)methyl]-2-methoxyphenyl acetate](/img/structure/B11552686.png)
